molecular formula C24H22N4O3 B10941523 4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10941523
M. Wt: 414.5 g/mol
InChI Key: GTTRUIAZDBNCIR-UHFFFAOYSA-N
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Description

4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a furan ring, and a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-(benzyloxy)benzaldehyde with 2-furylmethylamine to form an imine intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the furan and pyrazole rings may contribute to the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)phenyl acetic acid
  • [2,4-Bis(benzyloxy)phenyl]acetic acid

Uniqueness

4-({(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO)-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzyloxy group, a furan ring, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[(2-phenylmethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C24H22N4O3/c1-28-23(24(29)26-15-20-11-7-13-30-20)21(16-27-28)25-14-19-10-5-6-12-22(19)31-17-18-8-3-2-4-9-18/h2-14,16H,15,17H2,1H3,(H,26,29)

InChI Key

GTTRUIAZDBNCIR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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